molecular formula C24H19N3O4 B11541848 2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11541848
M. Wt: 413.4 g/mol
InChI Key: LAHRQTQYELSXSX-CXUKHSQVSA-N
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Description

The compound (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is a complex organic molecule that features a combination of benzoxazole and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the ethoxyphenyl and nitrophenyl groups through a series of coupling reactions. Key reagents used in these steps include ethyl bromoacetate, 4-ethoxyaniline, and 2-nitrobenzaldehyde. The reaction conditions often require the use of catalysts such as palladium on carbon and bases like potassium carbonate to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted benzoxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is used in the development of advanced materials. Its properties make it suitable for applications in electronics, photonics, and other high-tech industries.

Mechanism of Action

The mechanism of action of (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. The benzoxazole core can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and signaling mechanisms. These interactions can lead to changes in cellular function, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • (1E,2E)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE
  • (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(4-NITROPHENYL)PROP-2-EN-1-IMINE
  • (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-CHLOROPHENYL)PROP-2-EN-1-IMINE

Uniqueness

The uniqueness of (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and nitrophenyl groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

(E)-N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C24H19N3O4/c1-2-30-20-12-9-18(10-13-20)24-26-21-16-19(11-14-23(21)31-24)25-15-5-7-17-6-3-4-8-22(17)27(28)29/h3-16H,2H2,1H3/b7-5+,25-15?

InChI Key

LAHRQTQYELSXSX-CXUKHSQVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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